Ethyl 3-(4-chlorophenyl)-3-cyanopropanoate
Description
Ethyl 3-(4-chlorophenyl)-3-cyanopropanoate is a specialized organic compound featuring a chlorophenyl group, a cyano substituent, and an ethyl ester moiety. Its molecular formula is C₁₂H₁₀ClNO₂, with a molar mass of 247.67 g/mol. This compound serves as a critical intermediate in asymmetric synthesis, particularly in the preparation of enantiomerically pure β-cyano esters. For instance, its methyl analog, mthis compound, has been synthesized via NaBH₄ reduction, achieving >99% enantiomeric excess using the enzyme OYE3 . The compound’s structural versatility enables its use in synthesizing heterocyclic derivatives, such as triazolopyrimidinones, which are relevant to pharmaceutical research .
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-3-cyanopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-2-16-12(15)7-10(8-14)9-3-5-11(13)6-4-9/h3-6,10H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZYVIMQKOFWRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C#N)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate: This compound replaces the 4-chlorophenyl group with a 4-methoxyphenyl ring. The methoxy group enhances electron density, influencing reactivity in conjugate additions. The syn-periplanar conformation of its C=C bond (torsion angle: 3.2°) contrasts with the twisted conformations observed in bulkier analogs .
- Ethyl 3-(nitropyridin-4-yl)-2-oxopropanoate: Substituting the chlorophenyl ring with a nitropyridinyl group introduces a heteroaromatic system. The nitro group increases electrophilicity, enabling nucleophilic attacks at the α-carbon. Synthesis yields for such derivatives range from 45–50%, lower than typical yields for chlorophenyl analogs .
Functional Group Modifications
- Ethyl 3-(4-chlorophenyl)-3-oxopropanoate: Replacing the cyano group with a ketone (oxo) alters the compound’s electronic profile. This derivative is a precursor for β-amino carbonyl compounds, synthesized via silica gel chromatography with ethyl acetate/hexane eluents .
- Ethyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate: The addition of a chlorine atom at the α-position (molar mass: 261.1 g/mol) enhances electrophilicity, making it reactive in Ullmann-type couplings. This contrasts with the cyano variant’s stability under basic conditions .
Ester Group Variations
- The (R)-enantiomer exhibits an optical rotation of [α]₂₅ = +10.0 (c 0.50, CHCl₃) .
Complex Derivatives
- (Z)-Ethyl 3-[bis(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-ylcarbonyl)amino]-3-(4-chlorophenyl)-2-cyanopropanoate: This derivative incorporates pyrazole rings, increasing molecular complexity and hydrogen-bonding capacity. Such structures are tailored for binding studies with nuclear receptors .
Data Tables
Table 2: Physicochemical Properties
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